1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol An impurity of the antifungal agent Fluconazole. Fluconazole is a triazole antifungal agent that is effective against most Candida strains.
Brand Name: Vulcanchem
CAS No.: 150194-52-8
VCID: VC21332088
InChI: InChI=1S/C11H10BrF2N3O/c12-4-11(18,5-17-7-15-6-16-17)9-2-1-8(13)3-10(9)14/h1-3,6-7,18H,4-5H2
SMILES: C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CBr)O
Molecular Formula: C11H10BrF2N3O
Molecular Weight: 318.12 g/mol

1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

CAS No.: 150194-52-8

Cat. No.: VC21332088

Molecular Formula: C11H10BrF2N3O

Molecular Weight: 318.12 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol - 150194-52-8

CAS No. 150194-52-8
Molecular Formula C11H10BrF2N3O
Molecular Weight 318.12 g/mol
IUPAC Name 1-bromo-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Standard InChI InChI=1S/C11H10BrF2N3O/c12-4-11(18,5-17-7-15-6-16-17)9-2-1-8(13)3-10(9)14/h1-3,6-7,18H,4-5H2
Standard InChI Key CFMLSIOEVNQGQY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CBr)O
Canonical SMILES C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CBr)O
Appearance Solid powder

Chemical Identity and Structure

Basic Identification

1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is classified under various identifiers that establish its unique chemical profile. The compound has been assigned the CAS registry number 150194-52-8 and possesses the molecular formula C11H10BrF2N3O . With a molecular weight of 318.12 g/mol, this compound contains several functional groups including fluorine atoms, a bromine atom, a triazole ring, and a hydroxyl group, contributing to its distinct chemical behavior .

The systematic IUPAC nomenclature identifies this compound as (2RS)-1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, indicating the presence of a chiral center with both R and S configurations possible . For regulatory purposes, the compound has been assigned the FDA UNII (Unique Ingredient Identifier) 940ZD7T683, allowing for standardized identification across pharmaceutical applications .

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and pharmaceutical contexts, reflecting its relationship to fluconazole:

SynonymContext
Fluconazole EP Impurity HEuropean Pharmacopoeia designation
Fluconazole Impurity 8Alternative quality control designation
Fluconazole-8Abbreviated reference name
2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-bromopropan-2-olAlternative structural description
1-bromo-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-olEquivalent chemical name

These multiple designations highlight the compound's significance in pharmaceutical quality control systems, particularly as a known impurity associated with fluconazole production and testing .

Physical and Chemical Properties

Physical State and Appearance

1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol exists as a solid at standard temperature and pressure, characterized by a white to off-white appearance . This physical presentation is consistent with many pharmaceutical-related compounds that contain halogen atoms and heterocyclic structures. The solid state makes it amenable to standard handling procedures in laboratory and manufacturing settings.

Thermal Properties

The compound demonstrates defined thermal behavior that is important for its characterization, processing, and storage:

PropertyValueStatus
Melting Point116-117°CExperimental value
Boiling Point446.4±55.0°CPredicted value

The relatively high melting point suggests significant intermolecular forces, possibly including hydrogen bonding through the hydroxyl group and halogen bonding via the bromine atom . The predicted boiling point indicates low volatility under standard conditions, which influences handling and analytical procedures.

SolventSolubility
ChloroformSlightly soluble
Ethyl AcetateSlightly soluble

This restricted solubility profile has implications for extraction, purification, and analytical procedures involving this compound . The limited solubility may be attributed to the complex balance of polar and nonpolar structural elements within the molecule.

Additional Physicochemical Parameters

Several other physical and chemical properties further characterize this compound:

PropertyValueDetermination Method
Density~1.0±0.1 g/cm³Predicted
pKa11.06±0.29Predicted
FormSolidObserved

The predicted pKa value of approximately 11.06 indicates that the hydroxyl group is weakly acidic, which influences the compound's behavior in various pH environments and its potential for ionic interactions .

Classification ElementDesignation
GHS SymbolGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH319-H335-H315

These classifications indicate that the compound presents moderate health hazards primarily related to irritation of tissues upon exposure .

Hazard Interpretation and Health Effects

The assigned hazard statements translate to specific health concerns:

Hazard StatementInterpretation
H319Causes serious eye irritation
H335May cause respiratory irritation
H315Causes skin irritation

These irritant properties necessitate appropriate protective measures when handling the compound in laboratory or manufacturing settings . The irritant effects are likely related to the compound's reactive functional groups, including the halogen atoms and the hydroxyl group.

Precautionary Measures

Safe handling of this compound requires adherence to specific precautionary statements:

Precautionary StatementDescription
P264-P280Wash thoroughly after handling; Wear protective gloves/eye protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
P337+P313If eye irritation persists: Get medical advice/attention
P302+P352IF ON SKIN: Wash with plenty of water
P332+P313If skin irritation occurs: Get medical advice/attention
P362Take off contaminated clothing

These precautionary measures are designed to minimize exposure risks and provide appropriate response protocols in case of accidental contact .

Storage ParameterRequirement
Container typeAmber vial (to protect from light)
Temperature-20°C (freezer storage)
AtmosphereInert (to prevent oxidation or degradation)

These stringent storage conditions suggest potential reactivity or degradation under ambient conditions, possibly due to the presence of the reactive bromine atom and the heterocyclic triazole ring .

Relationship to Fluconazole

Structural Comparison

FeatureFluconazole1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Triazole ringsTwoOne
Halogen substituentsTwo fluorine atomsTwo fluorine atoms plus one bromine atom
Central structural motif2-(2,4-difluorophenyl)propan-2-ol2-(2,4-difluorophenyl)propan-2-ol

This structural relationship is evident in the compound's classification as a fluconazole impurity, suggesting it may originate during the synthesis or degradation of fluconazole .

Regulatory Significance

The European Pharmacopoeia (EP) designation indicates that this compound is:

  • A known and characterized impurity that must be monitored

  • Subject to specific acceptance limits in pharmaceutical-grade fluconazole

  • Required to be controlled through validated analytical procedures

As a pharmacopeial impurity, its levels in fluconazole drug substance and drug products must be controlled to ensure the safety and efficacy of the medication .

Analytical Detection and Characterization

Analytical Methods

The detection and quantification of 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol in pharmaceutical samples typically employs several complementary techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group analysis

These methods allow for the sensitive and specific detection of this impurity in fluconazole samples, supporting quality control processes.

Reference Standards

The compound is available as a reference standard for analytical purposes, supporting:

  • Method validation for impurity testing

  • Calibration of analytical instruments

  • System suitability testing in quality control laboratories

  • Comparative analysis in stability studies

Applications and Significance

Pharmaceutical Quality Control

The primary importance of 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in pharmaceutical quality control processes where it serves as:

  • A marker for monitoring the purity of fluconazole

  • An indicator of process control in manufacturing

  • A target analyte in stability studies

  • A reference for establishing specifications and acceptance criteria

The monitoring of this specific impurity helps ensure that fluconazole medications meet quality standards and possess the expected safety profile .

Research Applications

Beyond its role as a pharmaceutical impurity, this compound may have value in:

  • Structure-activity relationship studies for antifungal agents

  • Development of synthetic methodologies for triazole-containing compounds

  • Studies of reaction mechanisms in heterocyclic chemistry

  • Investigation of halogen-containing pharmaceutical intermediates

The structural features of this compound, particularly the combination of a triazole ring with halogenated groups, may provide insights into the development of related pharmaceutical compounds.

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